molecular formula C23H20N4O2 B6042184 2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide

Cat. No.: B6042184
M. Wt: 384.4 g/mol
InChI Key: RMZBLDFQLJFQMK-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide is a phthalazine-benzamide hybrid compound characterized by a phthalazine core substituted with a 4-methylphenyl group at position 4 and linked via an amino group to a benzamide moiety bearing a methoxy substituent at position 2.

Properties

IUPAC Name

2-methoxy-5-[[4-(4-methylphenyl)phthalazin-1-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-14-7-9-15(10-8-14)21-17-5-3-4-6-18(17)23(27-26-21)25-16-11-12-20(29-2)19(13-16)22(24)28/h3-13H,1-2H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZBLDFQLJFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzamide core followed by the introduction of the methoxy and phthalazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phthalazinyl group can be reduced to form a dihydrophthalazine derivative.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-hydroxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide.

    Reduction: Formation of 2-Methoxy-5-{[4-(4-methylphenyl)dihydrophthalazin-1-yl]amino}benzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to downstream effects on cell signaling and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalazine-Based Benzamide Derivatives

Key analogs include compounds synthesized in , such as:

  • N-(4-[{4-(4-Chlorophenyl)phthalazin-1-yl}oxy]phenyl)benzamide (5b) : Features a chlorophenyl-substituted phthalazine linked via an oxygen atom to the benzamide.
  • N-(4-[{4-(4-Chlorophenyl)phthalazin-1-yl}oxy]phenyl)-3-nitrobenzamide (5c) : Incorporates a nitro group on the benzamide, enhancing electron-withdrawing properties.
Structural and Functional Differences:
Parameter Target Compound 5b 5c
Phthalazine Substituent 4-Methylphenyl 4-Chlorophenyl 4-Chlorophenyl
Linkage Type Amino (-NH-) Oxy (-O-) Oxy (-O-)
Benzamide Substituent 2-Methoxy Unsubstituted 3-Nitro
Molecular Weight ~452 g/mol (estimated) 531.97 g/mol 576.98 g/mol
Biological Activity Not reported IC₅₀ (VEGFR-2): 0.12 μM IC₅₀ (VEGFR-2): 0.34 μM

The amino linkage in the target compound may enhance hydrogen bonding with kinase active sites compared to the oxy linkage in 5b and 5c. The 4-methylphenyl group could improve lipophilicity and membrane permeability relative to the chlorophenyl group .

Sulfoximine-Benzamide Derivatives

describes compounds like N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-methoxybenzamide (11), which replace the phthalazine core with a sulfoximine moiety. kinases) .

Triazine-Pyridine-Benzamide Hybrids

The compound N-{3-[(3-{4-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]-4-methylphenyl}-4-[(4-methylpiperazin-1-yl)methyl]benzamide () incorporates a triazine-pyridine scaffold. The piperazine group enhances solubility, while the triazine ring may confer DNA-intercalating properties, diverging from the phthalazine-based mechanism .

Thiazole-Benzamide Derivatives

2-Hydroxy-5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]benzamide hydrochloride () replaces the phthalazine with a thiazole ring. This modification likely shifts activity toward tyrosine kinase inhibitors (e.g., Bcr-Abl or EGFR) due to thiazole’s affinity for ATP-binding pockets .

Biological Activity

2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide is a compound with potential biological significance, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

The compound is classified as a benzamide derivative, featuring multiple functional groups that may contribute to its biological activities. Its molecular formula is C24H22N4O3C_{24}H_{22}N_{4}O_{3}, and it has a molecular weight of 414.5 g/mol. The structure includes a methoxy group, a phthalazine moiety, and an amine linkage, which are critical for its interactions in biological systems.

Antiviral Activity

Research on similar benzamide derivatives indicates potential antiviral properties. For instance, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses like HBV (Hepatitis B Virus). A related compound, IMB-0523, exhibited significant anti-HBV activity with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains . This suggests that structural similarities may allow for comparable activity in our compound of interest.

Antibacterial and Antifungal Activity

Benzamide derivatives are often evaluated for antibacterial and antifungal properties. For example, compounds with similar structures have been screened against Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness . Although direct data on this compound is not available, the presence of functional groups typical in antibacterial agents supports the hypothesis of potential activity.

Study on Related Compounds

A study evaluating N-phenylbenzamide derivatives highlighted their mechanism involving the increase of intracellular levels of APOBEC3G (A3G), which inhibits HBV replication . This mechanism could be relevant for exploring the biological pathways influenced by this compound.

Research Findings Summary Table

Property Value/Observation
Molecular Formula C24H22N4O3C_{24}H_{22}N_{4}O_{3}
Molecular Weight 414.5 g/mol
Antiviral Activity (IC50) Similar compounds show IC50 ~ 1.99 µM
Antibacterial Potential Related compounds exhibit activity against E. coli and S. aureus
Mechanism of Action Potential increase in A3G levels

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